
Polonium--scandium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polonium–scandium (1/1) is a compound formed by the combination of polonium and scandium in a 1:1 ratio. Polonium is a rare and highly radioactive element discovered by Marie and Pierre Curie in 1898 . Scandium, on the other hand, is a transition metal that is relatively rare and has unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of polonium–scandium (1/1) involves the direct reaction of polonium and scandium under controlled conditions. Polonium can be obtained through the decay of uranium ores, while scandium is typically extracted from minerals such as thortveitite . The reaction is carried out in a controlled environment to ensure the safety and stability of the compound.
Industrial Production Methods
Industrial production of polonium–scandium (1/1) is limited due to the rarity and radioactivity of polonium. small-scale production can be achieved through specialized facilities that handle radioactive materials. The process involves the careful handling and combination of polonium and scandium under strict safety protocols.
Analyse Chemischer Reaktionen
Types of Reactions
Polonium–scandium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Polonium, being a chalcogen, can form compounds with halogens, oxygen, and other elements . Scandium, as a transition metal, can participate in reactions that involve the formation of complexes and coordination compounds .
Common Reagents and Conditions
Common reagents used in the reactions of polonium–scandium (1/1) include halogens (such as chlorine and bromine), oxygen, and reducing agents like hydrogen sulfide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the stability of the compound.
Major Products
The major products formed from the reactions of polonium–scandium (1/1) depend on the specific reagents and conditions used. For example, the reaction with halogens can produce polonium halides and scandium halides, while oxidation reactions can result in the formation of polonium oxides and scandium oxides .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of polonium–scandium (1/1) involves the interaction of polonium’s radioactive properties with scandium’s chemical reactivity. Polonium emits alpha particles, which can cause ionization and damage to biological tissues . Scandium, as a transition metal, can form stable complexes with various ligands, enhancing the compound’s stability and reactivity .
Vergleich Mit ähnlichen Verbindungen
Polonium–scandium (1/1) can be compared with other similar compounds, such as:
Polonium–yttrium (1/1): Similar to polonium–scandium, this compound involves the combination of polonium with another transition metal, yttrium.
Polonium–aluminum (1/1): This compound combines polonium with aluminum, another metal with distinct properties.
The uniqueness of polonium–scandium (1/1) lies in the combination of polonium’s radioactivity with scandium’s transition metal characteristics, resulting in a compound with diverse applications and properties.
Eigenschaften
CAS-Nummer |
60730-55-4 |
|---|---|
Molekularformel |
PoSc |
Molekulargewicht |
253.93834 g/mol |
IUPAC-Name |
polonium;scandium |
InChI |
InChI=1S/Po.Sc |
InChI-Schlüssel |
RAUPRAREQLIMSS-UHFFFAOYSA-N |
Kanonische SMILES |
[Sc].[Po] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(4-Iodophenyl)imino]diethanol](/img/structure/B14604414.png)
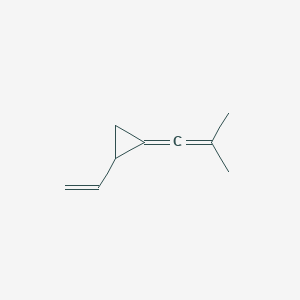
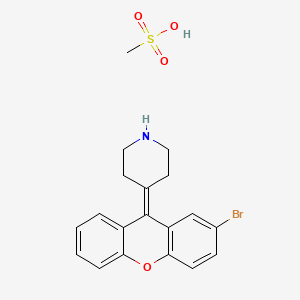
![2-(Morpholin-4-yl)-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14604433.png)


![1-[2-(2,3-Dimethylphenyl)hexyl]-1H-imidazole](/img/structure/B14604457.png)
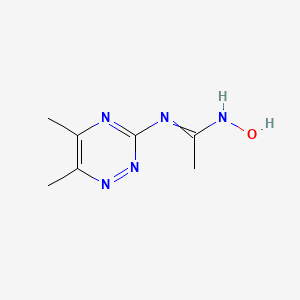

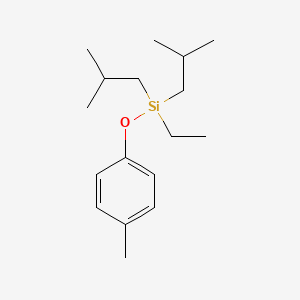
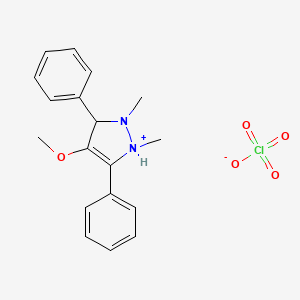
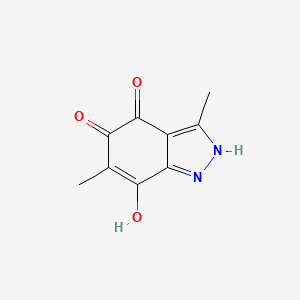
![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
![4-[5-(4-Methoxyphenyl)-4-phenylpyrazolidin-3-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14604504.png)
